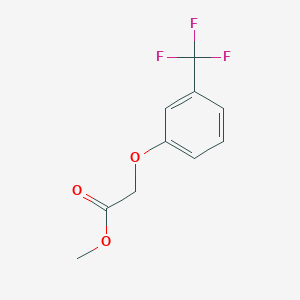
2-(3-(三氟甲基)苯氧基)乙酸甲酯
描述
“Methyl 2-(3-(trifluoromethyl)phenoxy)acetate” is a chemical compound with the molecular formula C10H9F3O3 . It has a molecular weight of 234.17 g/mol . This compound is also known by its CAS number 588-26-1 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-(trifluoromethyl)phenoxy)acetate” can be represented by the SMILES string: COC(=O)COC1=CC=CC(=C1)C(F)(F)F . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group via an ether linkage .Physical And Chemical Properties Analysis
“Methyl 2-(3-(trifluoromethyl)phenoxy)acetate” is a solid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.科学研究应用
结构分析
2-(3-(三氟甲基)苯氧基)乙酸甲酯及其相关化合物一直是结构分析的主题,研究重点是它们的合成和晶体结构表征。例如,毛等人 (2015) 合成并表征了一种与 2-(3-(三氟甲基)苯氧基)乙酸甲酯在结构上相关的化合物,即 (E)-2-(甲氧基亚氨基)-2-(2-((3-(6-(三氟甲基)吡啶-3-基)苯氧基)甲基)苯基)乙酸甲酯。这项研究涉及详细的光谱方法和 X 射线晶体学,揭示了该化合物的分子相互作用和晶体堆积的见解 (毛、胡、王、杜和徐,2015)。
生物相互作用和机制
虽然与 2-(3-(三氟甲基)苯氧基)乙酸甲酯没有直接关系,但有一些关于类似化合物的研究,提供了对其生物相互作用和潜在机制的见解。例如,Speranza 等人 (2002) 研究了 2-苯氧基乙醇的厌氧醚裂解机制,阐明了涉及苯酚和乙酸盐化合物的生物转化过程。此类研究对于理解相关化学结构的代谢途径和环境归宿至关重要 (Speranza、Mueller、Orlandi、Morelli、Manitto 和 Schink,2002)。
化学合成和应用
该化合物及其衍生物已用于各种化学合成中,表明其在有机化学中的多功能性。例如,Boros、Kaldor 和 Turnbull (2011) 描述了一种从与 2-(3-(三氟甲基)苯氧基)乙酸甲酯在结构上相似的物质开始的化合物的实用且收敛的合成,突出了该化合物在选择性雄激素受体调节剂合成中的作用 (Boros、Kaldor 和 Turnbull,2011)。
抗菌和抗微生物性能
研究还针对与 2-(3-(三氟甲基)苯氧基)乙酸甲酯在结构上相关的化合物的抗菌和抗微生物性能进行了探索。Desai 等人 (2001) 合成了几种衍生物并评估了它们对大肠杆菌和金黄色葡萄球菌等微生物的体外生长抑制活性,表明在对抗感染和疾病方面具有潜在应用 (Desai、Dave、Shah 和 Vyas,2001)。
安全和危害
属性
IUPAC Name |
methyl 2-[3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)6-16-8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMHFFZWUNMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


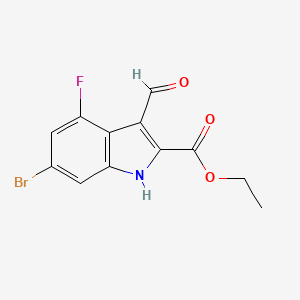
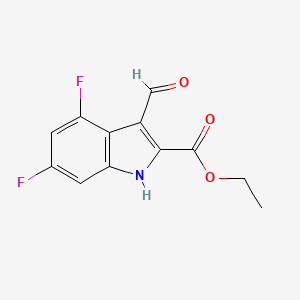
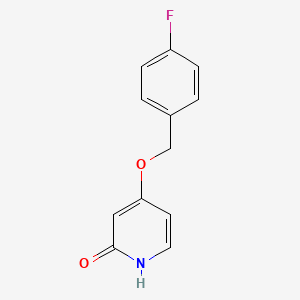
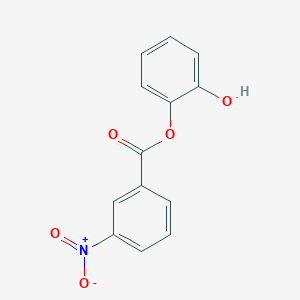
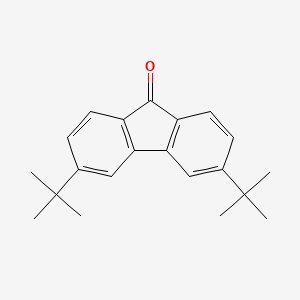
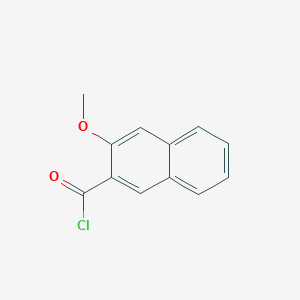
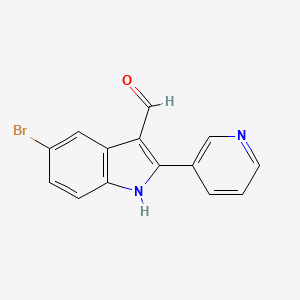

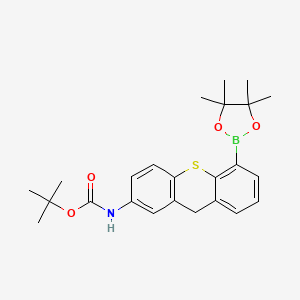
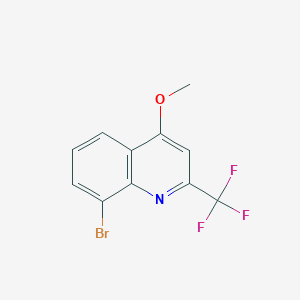
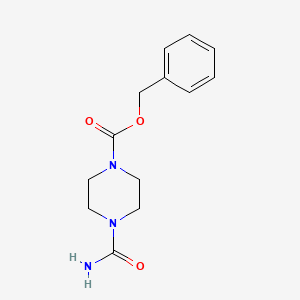

![1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-](/img/structure/B3146051.png)